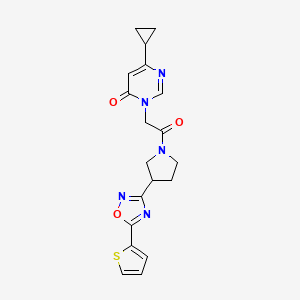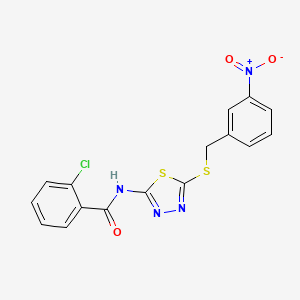![molecular formula C19H27NO4 B2851383 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid CAS No. 1224046-91-6](/img/structure/B2851383.png)
2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid is an organic compound featuring a piperidine ring, a tolyl group, and an acetic acid functionality. This compound belongs to a class of molecules often used as intermediates in pharmaceutical and biochemical research. It stands out due to its unique structural properties, allowing for diverse chemical reactivity and potential biological activity.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group , which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions . Removal of the Boc group can be accomplished with strong acids . This suggests that the compound might interact with its targets through the addition and removal of the Boc group.
Biochemical Pathways
Given its potential use in protac development, it may be involved in theubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation allows for the selective degradation of disease-related proteins .
Pharmacokinetics
The compound’s molecular weight is333.4 g/mol , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
If used in protac development, the result of its action would be thetargeted degradation of specific proteins .
Action Environment
Factors such as ph could potentially affect the addition and removal of the boc group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid typically begins with the functionalization of a piperidine ring. This involves the protection of the nitrogen atom using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. The tolyl group is then introduced through Friedel-Crafts alkylation, followed by the introduction of the acetic acid group via a substitution or addition reaction. Typical reaction conditions include:
Protection of Piperidine: : Using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine).
Friedel-Crafts Alkylation: : With a Lewis acid catalyst like aluminum chloride in an anhydrous solvent.
Substitution/Addition Reaction: : Employing a halogenated acetic acid derivative in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthesis route might involve:
High-throughput batch reactors to enhance yield.
Continuous flow systems for precise control over reaction conditions.
Employment of eco-friendly reagents and solvents to comply with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid undergoes various chemical transformations:
Oxidation: : It can be oxidized using agents like potassium permanganate to form the corresponding carboxylic acids or ketones.
Reduction: : Using hydride sources like sodium borohydride to reduce ketones or aldehydes within the molecule.
Substitution: : Nucleophilic substitutions at the acetic acid moiety using strong bases or acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or alkaline medium.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Bases like sodium hydroxide or acids like hydrochloric acid in polar solvents.
Major Products Formed
Depending on the reaction, the major products include oxidized derivatives, reduced alcohols, or substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: : As a building block in the synthesis of complex organic molecules, especially in medicinal chemistry.
Biology: : Used in studies to understand receptor interactions due to the piperidine moiety.
Medicine: : Potential precursor in drug development for conditions like neurodegenerative diseases or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: : Utilized in the production of polymers or as a stabilizing agent in various formulations.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)-4-hydroxypiperidine: : Similar structure with a fluorophenyl group instead of a tolyl group.
2-(1-Benzylpiperidin-4-yl)acetic acid: : Benzyl substitution on the piperidine ring.
N-Boc-4-piperidone: : Featuring the tert-butoxycarbonyl group but lacking the acetic acid functionality.
Highlighting Uniqueness
What sets 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid apart is the combination of a protective Boc group and an active acetic acid moiety, offering versatility in chemical reactions and potential biological interactions.
There you have it, an in-depth look at this intriguing compound. Have you got a chemistry project in the works, or is this more for curiosity’s sake?
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14-5-7-15(8-6-14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAPSVSQRSLRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)

![3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2851306.png)

![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)
![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2851315.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2851316.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)

![N-(4-fluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851322.png)
![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)
